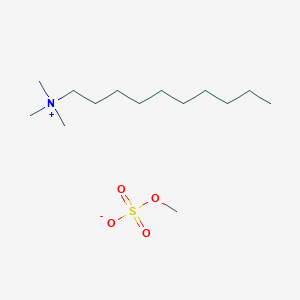
1-Methyl-4-acetyl-4-benzoyloxypiperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-acetyl-4-benzoyloxypiperidine hydrochloride is a piperidine derivative. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-acetyl-4-benzoyloxypiperidine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Acetylation and Benzoylation: The piperidine ring is then acetylated and benzoylated using acetic anhydride and benzoyl chloride, respectively, under controlled conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions and the use of organocatalysts to achieve high yields and enantiomeric purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-acetyl-4-benzoyloxypiperidine hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine nitrogen or the benzoyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: N-alkylated or N-acylated piperidine derivatives.
Applications De Recherche Scientifique
1-Methyl-4-acetyl-4-benzoyloxypiperidine hydrochloride has various applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Methyl-4-acetyl-4-benzoyloxypiperidine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors.
Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-phenylpiperidine hydrochloride: Another piperidine derivative with similar structural features.
4-Benzoyloxypiperidine: Lacks the methyl and acetyl groups but shares the benzoyloxy moiety.
Uniqueness
1-Methyl-4-acetyl-4-benzoyloxypiperidine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
98694-59-8 |
|---|---|
Formule moléculaire |
C15H20ClNO3 |
Poids moléculaire |
297.78 g/mol |
Nom IUPAC |
(4-acetyl-1-methylpiperidin-1-ium-4-yl) benzoate;chloride |
InChI |
InChI=1S/C15H19NO3.ClH/c1-12(17)15(8-10-16(2)11-9-15)19-14(18)13-6-4-3-5-7-13;/h3-7H,8-11H2,1-2H3;1H |
Clé InChI |
CDIAWKHQHCHXPX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1(CC[NH+](CC1)C)OC(=O)C2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2S,5R)-2,5-dimethyl-4-pyridin-2-ylpiperazin-1-yl]-2-hydroxy-2,2-diphenylethanone](/img/structure/B13786883.png)
![Aluminum, tris[5-amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonato(2-)]di-](/img/structure/B13786887.png)








![2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B13786941.png)
![1-[1-(1-Hydroxy-butyl)-cyclopentyl]-2-phenyl-ethanone](/img/structure/B13786943.png)

